1-(Pyrazin-2-yl)propan-2-amine dihydrochloride
Overview
Description
“1-(Pyrazin-2-yl)propan-2-amine dihydrochloride” is a chemical compound with the molecular formula C7H13Cl2N3 and a molecular weight of 210.1 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H11N3.2ClH/c8-3-1-2-7-6-9-4-5-10-7;;/h4-6H,1-3,8H2;2*1H .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 210.11 .Scientific Research Applications
Synthesis and Chemical Reactions
1-(Pyrazin-2-yl)propan-2-amine dihydrochloride serves as a precursor in various synthesis and chemical reaction studies. For instance, it has been involved in the synthesis of pyrazole and pyrazine derivatives through reactions with hydrazines, hydrazones, and other nucleophiles, demonstrating its utility in generating structurally diverse libraries of compounds. Such reactions often involve cyclocondensation, alkylation, and ring closure, highlighting its versatility in organic synthesis (Şener et al., 2002), (Roman, 2013).
Ligand Synthesis
It also plays a role in the facile synthesis of flexible bis(pyrazol-1-yl)alkane ligands, where its related pyrazine structures are used in superbasic media for the preparation of compounds suitable for coordination chemistry and catalysis applications. This demonstrates its application in preparing ligands for complexation with metals (Potapov et al., 2007).
Optoelectronic Materials
Additionally, derivatives of this compound have been explored for their potential in optoelectronic materials. For example, pyrazine derivatives have been synthesized for use in organic optoelectronic devices, underscoring the compound's importance in the development of materials with desirable electronic properties (Meti et al., 2017).
Antimicrobial Evaluation
There's research into its derivatives for antimicrobial activity, illustrating its potential in contributing to the development of new antimicrobial agents. Such studies typically involve the synthesis of pyrazole and pyrazine derivatives and their subsequent evaluation against various bacterial and fungal strains (Sid et al., 2013), (Hassan, 2013).
Drug Development
Moreover, the compound's derivatives have been examined in drug development, particularly as inhibitors in various therapeutic areas. This highlights its contribution to medicinal chemistry, where its modifications lead to pharmacologically active molecules with potential therapeutic applications (Kim et al., 2005).
Properties
IUPAC Name |
1-pyrazin-2-ylpropan-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-6(8)4-7-5-9-2-3-10-7;;/h2-3,5-6H,4,8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXFFUKKYWKQOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC=CN=C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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